molecular formula C20H16N2O5S2 B11054434 5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11054434
M. Wt: 428.5 g/mol
InChI Key: YMFPONMJUUBOLR-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl moiety to the thiazole ring, often using palladium-catalyzed cross-coupling reactions.

    Construction of the Pyrrolone Core: The pyrrolone core is synthesized through a series of condensation reactions, typically involving the reaction of an amine with a carbonyl compound.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where the thiophene is acylated with an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups makes it a versatile component in material science.

Mechanism of Action

The mechanism by which 5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific molecular targets, while the hydroxyl and carbonyl groups might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-furylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a furan ring instead of a thiophene ring.

    5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-pyridylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-(2,5-Dimethoxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-YL)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and thiophene rings, along with the pyrrolone core, allows for a wide range of interactions and applications that might not be possible with similar compounds.

Properties

Molecular Formula

C20H16N2O5S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H16N2O5S2/c1-26-11-5-6-13(27-2)12(10-11)16-15(17(23)14-4-3-8-28-14)18(24)19(25)22(16)20-21-7-9-29-20/h3-10,16,24H,1-2H3

InChI Key

YMFPONMJUUBOLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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